molecular formula C29H50O4 B161845 Gentiside J CAS No. 1238837-50-7

Gentiside J

Cat. No. B161845
M. Wt: 462.7 g/mol
InChI Key: ZYHQORYZNVHDNT-UHFFFAOYSA-N
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Description

Gentiside J is a natural compound isolated from the whole plants of Gentiana rigescens Franch . It is a potent inducer of neurite outgrowth on PC12 cells .


Synthesis Analysis

Tetradecyl 2,3-dihydroxybenzoate (ABG-001) has been designed and synthesized as a lead compound to treat Alzheimer’s disease, based on structure–activity relationships of gentisides . In this process, the alkyl chain and ester linkage group of ABG-001 were modified. Consequently, several series of novel gentiside derivatives were designed and synthesized, and their neuritogenic activity was evaluated in PC12 cells .


Molecular Structure Analysis

The molecular formula of Gentiside J is C29H50O4 . The structure was confirmed by 1H-NMR .


Chemical Reactions Analysis

The alkyl chain and ester linkage group of ABG-001 were modified to synthesize novel gentiside derivatives . These modifications led to the creation of several series of novel gentiside derivatives .


Physical And Chemical Properties Analysis

Gentiside J is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

1. Neuritogenic Potential

Gentisides, including Gentiside J, have shown potential in treating neurodegenerative disorders. Studies on gentisides A–K from Gentiana rigescens reveal their significant neuritogenic activity, indicating their potential in promoting nerve growth and supporting neuronal health. This suggests possible applications in diseases like Alzheimer's (Gao et al., 2010; Gao et al., 2010).

2. Anti-Inflammatory Effects

Gentisides have demonstrated anti-inflammatory effects. For instance, gentiopicroside (Gent) was studied for its role in reducing inflammation in a mouse model of colitis. This could be indicative of broader anti-inflammatory applications for gentisides like Gentiside J (Niu et al., 2016).

3. Optimization of Extraction

Optimizing the extraction process of gentisides, including Gentiside J, is crucial for maximizing their therapeutic potential. Studies have focused on refining the extraction conditions to ensure higher yields and purity, which is critical for research and therapeutic applications (Chu et al., 2015).

4. Pharmacological Insights

Understanding the structure-activity relationships of gentisides is key to developing effective treatments. Research has explored the variations in molecular structure among gentisides to determine their bioactivity and therapeutic potential, offering insights that could guide the development of novel treatments (Luo et al., 2011; Wang et al., 2016).

5. Analytical Methods for Determination

Precise analytical methods have been developed for the determination of gentisides, including Gentiside J, in various plant materials. Such methods are essential for quality control and pharmacological studies (Ju, 2014; Ya, 2015).

properties

IUPAC Name

docosyl 2,3-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-33-29(32)26-23-22-24-27(30)28(26)31/h22-24,30-31H,2-21,25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHQORYZNVHDNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gentiside J

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
L Gao, L Xiang, Y Luo, G Wang, J Li, J Qi - Bioorganic & Medicinal …, 2010 - Elsevier
… Gentiside J (10) was obtained as a colorless powder with the molecular formula C 29 H 50 O 4 as determined by HR FT-ICR MS measurement. Due to a small amount of gentiside J (10) …
Number of citations: 55 www.sciencedirect.com
B Chu, Y Shi, Z Li, H Tian, W Li, Y Wang - Journal of analytical …, 2015 - hindawi.com
Gentisides are a class of chemical compounds which is considered as potential therapeutic substance for treatment of neurodegenerative disorders. The heat reflux extraction …
Number of citations: 5 www.hindawi.com
Y Pan, T Shen, J Pan, D Xiao, Z Li, W Li, Y Wang - Analytical Methods, 2014 - pubs.rsc.org
A simple, sensitive, selective and reliable ultra-performance liquid chromatography tandem mass spectrometric (UPLC-MS/MS) method was developed and validated for the …
Number of citations: 15 pubs.rsc.org
YM Wang, M Xu, D Wang, HT Zhu, CR Yang… - Natural products and …, 2012 - Springer
“Long-Dan” is an important traditional Chinese medicinal (TCM) herb used widely for the treatment of inflammation, hepatitis, rheumatism, cholecystitis, and tuberculosis. In the Chinese …
Number of citations: 33 link.springer.com
Y Xu, Y Li, K G. Maffucci, L Huang, R Zeng - Molecules, 2017 - mdpi.com
The genus Gentiana comprises approximately 400 species. Many species have a wide range of pharmacological activities and have been used therapeutically for thousands of years. …
Number of citations: 35 www.mdpi.com
C Liu, Z Zuo, F Xu, Y Wang - Critical Reviews in Analytical …, 2023 - Taylor & Francis
… of gentiopicrin in wine-processed samples showed the highest content of gentiside B than others, vinegar-processed methods could cause significant decline in content of gentiside J …
Number of citations: 10 www.tandfonline.com
潘俊, 潘聿, 肖丹, 李志敏, 王元忠, 李晚谊 - 中成药, 2014 - cqvip.com
… 摘要:目的建立LC-MS/MS法同时测定滇龙胆中抗老年痴呆的4种主要成分gentiside A,gentiside J,… 结果Gentiside A,gentiside J,gentiside B,gentiside K分别在39.0-444.4μg/m L,39.0-444.4μg/…
Number of citations: 1 www.cqvip.com
石瑶, 田浩, 李晚谊, 潘俊, 王瀚墨, 李智敏, 肖丹 - 分析试验室, 2015 - cqvip.com
… 摘要:建立了固相萃取-HPLC法同时测定滇龙胆中抗老年痴呆的7种主要成分gentiside G,gentiside H,gentiside I,gentiside A,gentiside J,gentiside B,gentiside K的含量的方法.滇龙胆样品经…
Number of citations: 1 www.cqvip.com

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